Fmoc-D-2-Nal-OH: A Technical Guide for Researchers and Drug Development Professionals
Fmoc-D-2-Nal-OH: A Technical Guide for Researchers and Drug Development Professionals
Fmoc-D-2-Nal-OH , also known as N-α-Fmoc-D-3-(2-naphthyl)alanine, is a non-natural amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its unique structural features, conferred by the bulky naphthyl group, impart valuable properties to peptides, influencing their conformation, stability, and biological activity. This technical guide provides a comprehensive overview of Fmoc-D-2-Nal-OH, including its chemical and physical properties, detailed experimental protocols for its use in peptide synthesis, and insights into the functional implications of its incorporation into peptide-based therapeutics.
Core Properties and Specifications
Fmoc-D-2-Nal-OH is a white to off-white crystalline powder.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 138774-94-4 | [1][2] |
| Molecular Formula | C₂₈H₂₃NO₄ | [1][2] |
| Molecular Weight | 437.49 g/mol | [1][2] |
| Melting Point | 191 °C | [1] |
| Appearance | Off-white crystalline powder | [1] |
| Solubility | Slightly soluble in water. Soluble in DMSO (100 mg/mL with sonication). | [1][3] |
| Storage Conditions | 2-8°C for short-term storage; -20°C for long-term storage (up to 3 years as a powder). | [1][2][3] |
Applications in Peptide Synthesis and Drug Discovery
The primary application of Fmoc-D-2-Nal-OH lies in its use as a building block for the synthesis of peptides with modified properties.[2][4] The incorporation of the D-2-naphthylalanine residue can:
-
Enhance Metabolic Stability: The non-natural D-configuration and the bulky naphthyl side chain can increase resistance to enzymatic degradation, prolonging the peptide's half-life in biological systems.
-
Modulate Receptor Binding: The aromatic and hydrophobic nature of the naphthyl group can influence the peptide's interaction with biological targets, potentially leading to increased affinity and selectivity.
-
Promote Specific Secondary Structures: The steric bulk of the side chain can induce specific turns or helical conformations within the peptide backbone.
-
Impart Antimicrobial and Anticancer Properties: Peptides containing D-2-naphthylalanine have demonstrated significant antimicrobial and anticancer activities.[5][6] The proposed mechanism involves the disruption of the cell membrane of pathogens and cancer cells.[5][7]
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-2-Nal-OH is incorporated into a growing peptide chain on a solid support resin using a series of repeated cycles. The following protocols outline the key steps in this process.
Resin Preparation and Swelling
The choice of resin depends on the desired C-terminal functionality of the final peptide (e.g., amide or carboxylic acid).[8][9]
-
Procedure:
-
Place the desired amount of resin (e.g., Rink amide resin for a C-terminal amide) in a reaction vessel.
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to swell the resin.[8][9]
-
Allow the resin to swell for at least 30-60 minutes at room temperature.[8]
-
Drain the solvent.
-
Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, allowing for the coupling of the next amino acid.
-
Reagents:
-
20% piperidine (B6355638) in DMF (v/v)
-
-
Procedure:
-
Add the 20% piperidine/DMF solution to the swollen resin.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the solution.
-
Repeat the addition of 20% piperidine/DMF and agitate for an additional 10-15 minutes.[4]
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[4][8]
-
Figure 1: Fmoc deprotection workflow.
Amino Acid Coupling
In this step, Fmoc-D-2-Nal-OH (or another Fmoc-protected amino acid) is activated and coupled to the free N-terminus of the peptide chain on the resin.
-
Reagents:
-
Procedure:
-
In a separate vial, dissolve Fmoc-D-2-Nal-OH (e.g., 3-5 equivalents relative to resin loading) and a coupling agent like HATU (e.g., 2.9 equivalents) in DMF.
-
Add a base such as DIPEA (e.g., 6 equivalents) to the activation mixture.
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the absence of free primary amines.[9]
-
Drain the coupling solution and wash the resin with DMF.
-
Figure 2: Amino acid coupling workflow.
The deprotection and coupling steps are repeated for each amino acid in the desired peptide sequence.
Cleavage and Final Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
-
Reagents (Cleavage Cocktail):
-
Trifluoroacetic acid (TFA) is the primary cleavage agent.
-
Scavengers are added to prevent side reactions with sensitive amino acid residues. Common scavengers include:
-
A common cleavage cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v).[2]
-
-
Procedure:
-
Wash the peptide-resin with DCM and dry it thoroughly.
-
Add the freshly prepared cleavage cocktail to the resin.
-
Incubate the mixture at room temperature for 2-4 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Functional Implications of D-2-Naphthylalanine Incorporation
While Fmoc-D-2-Nal-OH itself does not have a direct signaling pathway, its incorporation into peptides can lead to significant biological activities, particularly antimicrobial and anticancer effects. The proposed mechanism of action for these peptides is the disruption of cellular membranes.
Figure 3: Proposed mechanism of membrane disruption.
Studies have shown that the bulky and hydrophobic β-naphthylalanine residues can enhance the peptide's ability to penetrate and disrupt the lipid bilayer of microbial and cancer cell membranes, which are often enriched in negatively charged phospholipids.[5][6] This leads to membrane permeabilization, leakage of cellular contents, and ultimately cell death.[7] This mechanism of action is attractive for drug development as it is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Antimicrobial Peptides with High Anticancer Activity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boosting Salt Resistance of Short Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solution structure of a novel D-naphthylalanine substituted peptide with potential antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
